Lipophilicity (XLogP3) Comparison: N1-Difluoromethyl vs. C6-Difluoromethyl Indoles
1-(Difluoromethyl)-6-methyl-1H-indole exhibits a calculated XLogP3 value of 3.2, which is 0.4 units lower than that of the regioisomer 6-(difluoromethyl)-1H-indole (XLogP3 = 3.6) [1]. This difference in lipophilicity is substantial and can influence membrane permeability and metabolic clearance [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 6-(Difluoromethyl)-1H-indole: 3.6 |
| Quantified Difference | 0.4 units lower |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
This quantifiable difference in lipophilicity dictates that the two regioisomers cannot be considered interchangeable in SAR studies; the lower lipophilicity of the N1-difluoromethyl analog may offer a better starting point for optimizing aqueous solubility and reducing off-target promiscuity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 116546736, 1-(difluoromethyl)-6-methyl-1H-indole. View Source
- [2] Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58, 21, 8315–8359. View Source
